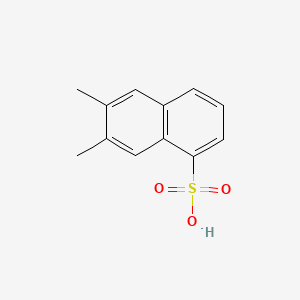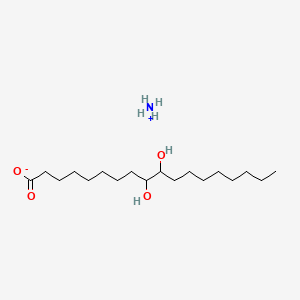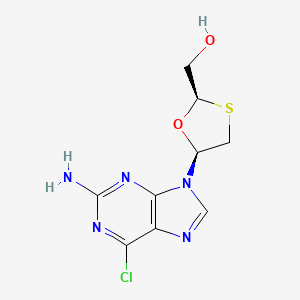
N-dianilinophosphorylaziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dianilinophosphorylaziridine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an aziridine ring, which is known for its high strain energy and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-dianilinophosphorylaziridine-1-carboxamide typically involves the reaction of aziridine-1-carboxamide with dianilinophosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Aziridine-1-carboxamide: This can be achieved by reacting aziridine with a suitable carboxylating agent.
Reaction with Dianilinophosphoryl Chloride: The aziridine-1-carboxamide is then reacted with dianilinophosphoryl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-dianilinophosphorylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the strained ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-dianilinophosphorylaziridine-1-carboxylic acid, while nucleophilic substitution can lead to various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-dianilinophosphorylaziridine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-dianilinophosphorylaziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring’s high strain energy makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and exhibit similar reactivity.
Phenazine-1-carboxamide derivatives: Known for their biological activity and used in various medicinal applications.
Uniqueness
N-dianilinophosphorylaziridine-1-carboxamide is unique due to the presence of the dianilinophosphoryl group, which imparts distinct chemical properties and reactivity compared to other aziridine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
14819-57-9 |
|---|---|
Molekularformel |
C15H17N4O2P |
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
N-dianilinophosphorylaziridine-1-carboxamide |
InChI |
InChI=1S/C15H17N4O2P/c20-15(19-11-12-19)18-22(21,16-13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18,20,21) |
InChI-Schlüssel |
ZYFFLFIQYQRVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



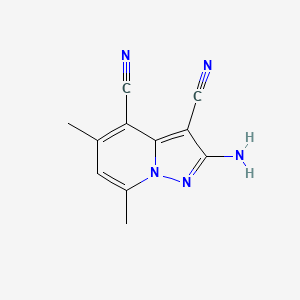
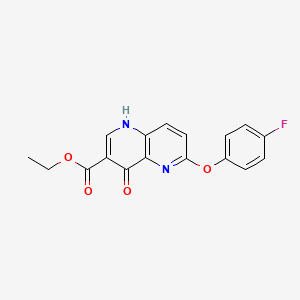
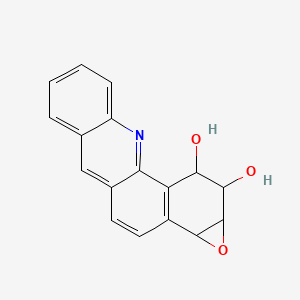
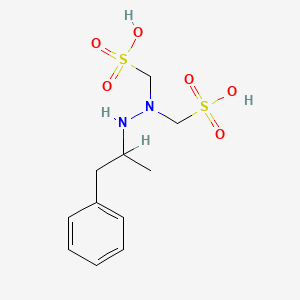


![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
